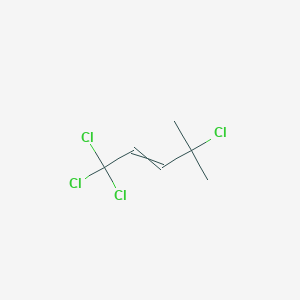

1,1,1,4-Tetrachloro-4-methylpent-2-ene

Description

Properties

CAS No. |

85015-22-1 |

|---|---|

Molecular Formula |

C6H8Cl4 |

Molecular Weight |

221.9 g/mol |

IUPAC Name |

1,1,1,4-tetrachloro-4-methylpent-2-ene |

InChI |

InChI=1S/C6H8Cl4/c1-5(2,7)3-4-6(8,9)10/h3-4H,1-2H3 |

InChI Key |

PMCHCFRDFYHEFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=CC(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Dehydrohalogenation of Polyhalogenated Precursors

Dehydrohalogenation remains a cornerstone method for synthesizing chlorinated alkenes. For 1,1,1,4-tetrachloro-4-methylpent-2-ene, this approach typically involves eliminating hydrogen halides from a fully halogenated precursor.

Alkali-Mediated Elimination

A patent by the European Patent Office (EP0022607A1) details the synthesis of structurally related compounds via dehydrohalogenation. For example, 1,1,1-trichloro-4-methylpent-2-ene is produced by treating 1,1,1,4-tetrachloro-4-methylpentane with potassium hydroxide in ethanol at 0°C, yielding 58.5% of the desired alkene. Adapting this method to target 1,1,1,4-tetrachloro-4-methylpent-2-ene would require starting with a pentachlorinated precursor, such as 1,1,1,4,4-pentachloro-4-methylpentane, followed by selective elimination.

Key Conditions:

- Solvent: Ethanol or methanol for polar aprotic environments.

- Base: Alkali metal hydroxides (e.g., KOH, NaOH) or carbonates.

- Temperature: 0–25°C to minimize side reactions.

Mechanistic Insights

The reaction proceeds via an E2 mechanism, where the base abstracts a β-hydrogen, concurrent with the departure of a chloride ion. The steric bulk of the methyl group at position 4 directs elimination to form the thermodynamically favored trans-alkene.

Radical-Initiated Chlorination

Radical pathways offer regioselective control, particularly for introducing chlorine atoms at tertiary carbon centers. While explicit protocols for 1,1,1,4-tetrachloro-4-methylpent-2-ene are scarce, analogous methods for polychlorinated alkenes provide a framework.

Photochemical Chlorination

A study published by the Royal Society of Chemistry demonstrates the use of blue LED light and iridium photocatalysts to drive radical reactions in acetonitrile. Applying this to 4-methylpent-2-ene under chlorine gas flow could yield the target compound via sequential radical additions.

Optimization Parameters:

- Catalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%).

- Light Source: 8 W blue LEDs (λ = 450 nm).

- Reagents: Excess Cl₂ gas, quinuclidine as a base.

Challenges

Over-chlorination is a persistent issue. Kinetic trapping using low temperatures (-10°C) and stoichiometric control can mitigate this, favoring mono- or di-chlorinated intermediates before final tetra-substitution.

Catalytic Halogen Exchange

Transition metal catalysts enable halogen exchange at specific positions, offering a route to install chlorine atoms selectively.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability, often employing continuous-flow reactors.

Continuous Chlorination

A patent by Google Patents (KR20140041772A) outlines a continuous process for synthesizing chlorinated cyclohexenes, which could be modified for aliphatic systems. For 1,1,1,4-tetrachloro-4-methylpent-2-ene:

- Feedstock: 4-methylpent-1-ene and Cl₂ gas.

- Reactor Type: Tubular reactor with static mixers.

- Conditions:

- Temperature: 50–70°C.

- Pressure: 2–3 bar.

- Residence time: 30–60 minutes.

Advantages:

Chemical Reactions Analysis

Types of Reactions: 1,1,1,4-Tetrachloro-4-methylpent-2-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

Addition Reactions: The double bond in the compound can participate in addition reactions with reagents like hydrogen bromide, resulting in the formation of bromo derivatives.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Addition Reactions: Hydrogen halides like hydrogen bromide or hydrogen chloride are typical reagents.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium hydroxide are used under elevated temperatures.

Major Products Formed:

Substitution Reactions: Formation of alcohols, ethers, or other substituted derivatives.

Addition Reactions: Formation of bromo or chloro derivatives.

Elimination Reactions: Formation of alkenes or alkynes.

Scientific Research Applications

1,1,1,4-Tetrachloro-4-methylpent-2-ene has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.

Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs with unique mechanisms of action.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,1,1,4-tetrachloro-4-methylpent-2-ene involves its interaction with various molecular targets. The presence of multiple chlorine atoms and a double bond allows it to participate in a range of chemical reactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. Additionally, the double bond can undergo addition reactions, leading to the formation of more complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two classes of related chlorinated hydrocarbons: chlorinated alkanes (e.g., 1,1,1,2-tetrachloroethane) and chlorinated alkenes (e.g., tetrachloroethylene).

Table 1: Key Structural and Functional Differences

Physical and Chemical Properties

- Reactivity: The double bond in 1,1,1,4-Tetrachloro-4-methylpent-2-ene increases its susceptibility to addition reactions (e.g., with nucleophiles or electrophiles) compared to saturated analogs like 1,1,1,2-tetrachloroethane.

- Volatility : Chlorinated alkenes generally have lower boiling points than alkanes of similar molecular weight due to reduced van der Waals interactions. However, the branched structure and methyl group in the target compound may increase its boiling point relative to simpler alkenes like PCE.

- Toxicity : Chlorinated alkenes are often more toxic than alkanes due to metabolic activation via cytochrome P450 enzymes, forming reactive epoxides. The methyl group in the target compound could alter metabolic pathways compared to PCE or 1,1,1,2-tetrachloroethane.

Table 2: Estimated Physical Properties

Industrial and Environmental Considerations

- Applications : While 1,1,1,2-tetrachloroethane is used as a solvent and degreaser , the target compound’s branched structure may limit its utility in bulk applications. PCE’s symmetry and stability make it ideal for dry cleaning, whereas the target’s steric hindrance could favor niche synthetic applications.

- Environmental Persistence : Chlorinated alkenes are generally more prone to aerobic degradation than alkanes. The methyl group in the target compound may slow microbial degradation compared to PCE.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1,4-Tetrachloro-4-methylpent-2-ene, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves radical chlorination or catalytic addition of chlorine to unsaturated precursors. For example, chlorination of 4-methylpent-2-ene under controlled temperatures (e.g., 40–60°C) with UV initiation can yield the target compound. However, competing pathways may lead to isomerization (e.g., 1,1,3,4-tetrachloro derivatives, as noted in ). Gas chromatography (GC) paired with mass spectrometry (MS) is critical for monitoring intermediates and confirming regioselectivity . Yield optimization requires precise control of stoichiometry, solvent polarity, and quenching protocols to minimize side reactions like over-chlorination.

Q. How can researchers characterize the thermochemical properties of 1,1,1,4-Tetrachloro-4-methylpent-2-ene, and what contradictions exist in reported data?

- Methodological Answer: Differential scanning calorimetry (DSC) and combustion calorimetry are standard for determining enthalpy of formation (ΔfH°) and phase transitions. For instance, ΔfH° values for structurally similar chlorinated alkenes (e.g., tetrachloroethylene) range from -32.62 kJ/mol (gas phase) to variances in condensed phases due to polymorphism . Contradictions often arise from differences in experimental setups (e.g., solvent effects in solution calorimetry) or calibration standards. Cross-validation using multiple techniques (e.g., IR spectroscopy for molecular vibrations and GC-MS for purity) is recommended to resolve discrepancies .

Q. What analytical methods are most reliable for detecting trace amounts of this compound in environmental matrices?

- Methodological Answer: Solid-phase microextraction (SPME) coupled with GC-MS or high-resolution liquid chromatography (HPLC) achieves detection limits <1 ppb in water and soil. For air sampling, thermal desorption tubes followed by GC-electron capture detection (ECD) are effective. Method selection must account for matrix interference; e.g., humic acids in soil can quench fluorescence signals, necessitating derivatization steps . Reference standards should be validated against NIST-certified materials to ensure accuracy .

Advanced Research Questions

Q. How does the electronic structure of 1,1,1,4-Tetrachloro-4-methylpent-2-ene influence its reactivity in radical-mediated degradation pathways?

- Methodological Answer: Computational modeling (DFT or ab initio methods) reveals that the electron-withdrawing effect of chlorine atoms stabilizes radical intermediates at the 1- and 4-positions, favoring β-scission over hydrogen abstraction. Experimental validation via electron paramagnetic resonance (EPR) can identify transient radicals during ozonation or UV/H2O2 treatments. Contradictions between predicted and observed degradation products (e.g., unexpected dichloroacetone formation) may arise from solvent cage effects or trace metal catalysis .

Q. What are the mechanistic implications of stereochemical isomerism in this compound’s environmental persistence and toxicity?

- Methodological Answer: The cis/trans configuration of the double bond affects bioavailability and metabolic pathways. For example, cis-isomers may exhibit higher bioaccumulation in lipid-rich tissues due to increased membrane permeability. Advanced chiral chromatography (e.g., using cyclodextrin-based columns) can resolve isomers, while toxicity assays (e.g., Daphnia magna LC50 tests) should correlate stereochemistry with ecotoxicological endpoints. Contradictions in persistence data (e.g., half-life in soil vs. water) often stem from microbial community variability or pH-dependent hydrolysis rates .

Q. How can researchers design experiments to resolve contradictions in reported Henry’s Law constants for volatile emissions?

- Methodological Answer: Discrepancies in Henry’s Law constants (e.g., 60.7 kJ/mol in some studies vs. lower values in others) arise from temperature gradients or non-ideal gas behavior. A closed-loop stripping apparatus with real-time headspace monitoring (via FTIR or cavity ring-down spectroscopy) improves precision. Statistical tools like Monte Carlo simulations can quantify uncertainty from experimental variables (e.g., salinity in aqueous systems) .

Key Considerations for Researchers

- Contradiction Management : Cross-validate data using orthogonal techniques (e.g., DSC for thermal data vs. computational predictions).

- Safety Protocols : Implement engineering controls (e.g., fume hoods) and PPE per NIOSH guidelines, as chlorinated alkenes are skin/eye irritants .

- Environmental Fate : Prioritize studies on anaerobic degradation pathways, as reductive dechlorination may dominate in subsurface environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.